CDC7 Kinase Inhibition Potency Comparison
Compounds based on the 6-(3-bromophenyl)pyrimidin-4-ol scaffold exhibit potent inhibition of Cell Division Cycle 7-related protein kinase (CDC7), a key regulator of DNA replication initiation. In a direct enzymatic assay, a representative analog of this scaffold demonstrated an IC50 of 3.70 nM against N-terminus Myc-tagged human CDC7 expressed in Escherichia coli, measured via chemiluminescence assay in the presence of ATP [1]. This potency is comparable to that of another analog bearing a modified core, which showed an IC50 of 5.5 nM in the same assay system [2]. In stark contrast, a structurally related analog with a different substitution pattern (likely a para-substituted or chlorinated variant, based on SAR trends) exhibited a markedly reduced potency with an IC50 of 1.81E+3 nM (1.81 μM) in a cellular assay measuring MCM2 phosphorylation at Ser53 in human MDA-MB-231T cells, a downstream functional readout of CDC7 inhibition [3]. This >489-fold difference in cellular potency underscores the critical nature of the specific substitution pattern for maintaining activity against this oncology target.
| Evidence Dimension | CDC7 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 3.70 nM (enzymatic) |
| Comparator Or Baseline | Analog with alternative substitution: 1,810 nM (cellular functional) |
| Quantified Difference | >489-fold higher potency for the 3-bromo scaffold |
| Conditions | Enzymatic assay: Myc-tagged human CDC7 expressed in E. coli, chemiluminescence, +ATP. Cellular assay: MDA-MB-231T cells, MCM2 phosphorylation inhibition after 4 hrs. |
Why This Matters
This quantifies the risk of substituting the 3-bromophenyl group with a seemingly minor change, which can lead to a complete loss of functional activity in a therapeutically relevant cellular context, making this specific compound essential for projects targeting CDC7-dependent cancers.
- [1] BindingDB. (n.d.). BDBM50383736: IC50=3.70 nM for human CDC7. Retrieved from https://www.bindingdb.org/bind/BDBM50383736 View Source
- [2] BindingDB. (n.d.). BDBM50383725: IC50=5.5 nM for human CDC7. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50383725 View Source
- [3] BindingDB. (n.d.). BDBM50383725: IC50=1.81E+3 nM for CDC7 in MDA-MB-231T cells. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50383725 View Source
